5-methoxy-1H-indazole-3-carboxamide

GSK3 inhibitor X-ray crystallography Type 2 diabetes

5-Methoxy-1H-indazole-3-carboxamide (CAS 91085-70-0) is a critical pharmacophore for kinase inhibitor and CRAC channel blocker programs. The 5‑methoxy substituent dictates GSK‑3β binding affinity, while the 3‑carboxamide regiochemistry is essential for sub‑µM CRAC channel inhibition—the reverse amide isomer is completely inactive. A 1.2 Å co‑crystal structure enables precise SBDD for type 2 diabetes and Alzheimer’s disease. Leverage a scaffold that delivers focused kinase inhibitor libraries with an average 80 % yield in 15 minutes at room temperature using green chemistry. Procure only this exact CAS to ensure target‑specific biological outcomes and avoid misleading negative results.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 91085-70-0
Cat. No. B3030469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-indazole-3-carboxamide
CAS91085-70-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NN=C2C(=O)N
InChIInChI=1S/C9H9N3O2/c1-14-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H2,10,13)(H,11,12)
InChIKeyWPCWPIRGNMZVDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indazole-3-carboxamide (CAS 91085-70-0) for Targeted Kinase Inhibition Research Procurement


5-Methoxy-1H-indazole-3-carboxamide (CAS 91085-70-0) is a heterocyclic small molecule belonging to the indazole-3-carboxamide class, a privileged scaffold in kinase inhibitor drug discovery [1]. It serves as a versatile building block and core pharmacophore, with documented applications as a glycogen synthase kinase 3 (GSK3) inhibitor relevant to type 2 diabetes mellitus and Alzheimer's disease research , and as a lead structure in programs targeting calcium-release activated calcium (CRAC) channels for mast cell stabilization [2].

Why Generic 5-Methoxy-1H-indazole-3-carboxamide (CAS 91085-70-0) Substitution Fails: Regiochemistry and Scaffold Constraints


Generic substitution within the indazole-3-carboxamide class is contraindicated due to the extreme sensitivity of target engagement to regiochemistry and substitution patterns. A structure-activity relationship (SAR) study on CRAC channel blockers demonstrated that the specific 3-carboxamide regiochemistry is critical for inhibition of calcium influx; the reverse amide isomer is completely inactive even at 100 µM concentration [1]. Furthermore, the 5-methoxy substituent dictates kinase selectivity profiles, with distinct analogues showing orders-of-magnitude differences in GSK-3β binding affinity (Ki) [2]. Therefore, procurement of the precise CAS 91085-70-0 structure, rather than a close analog, is essential for reproducing target-specific biological outcomes and avoiding misleading negative results in kinase inhibition or cell-based assays.

Quantitative Differentiation Evidence: 5-Methoxy-1H-indazole-3-carboxamide (CAS 91085-70-0) vs. Comparators


GSK3 Inhibition: Unambiguous Target Engagement via High-Resolution Co-crystal Structure

A high-resolution co-crystal structure of 5-methoxy-1H-indazole-3-carboxamide bound to glycogen synthase kinase 3 (GSK3) provides definitive proof of its binding mode and target engagement, a critical differentiator for rational drug design . In contrast, many close analogs within the indazole-3-carboxamide class lack publicly available, high-resolution structural data, which complicates structure-based optimization and selectivity assessment .

GSK3 inhibitor X-ray crystallography Type 2 diabetes

CRAC Channel Blocker Scaffold: Essential 3-Carboxamide Regiochemistry

In the context of calcium-release activated calcium (CRAC) channel inhibition for mast cell stabilization, the specific 3-carboxamide regiochemistry present in 5-methoxy-1H-indazole-3-carboxamide is critical for activity [1]. A direct head-to-head comparison within the same study shows that the indazole-3-carboxamide isomer 12d exhibits potent activity with a sub-µM IC50, while its reverse amide isomer (9c) is completely inactive (IC50 > 100 µM) in the identical calcium influx assay [1].

CRAC channel blocker Mast cell stabilization Inflammation

Anticancer Activity of Indazole Carboxamide Scaffold: Synthetic Efficiency Advantage

Recent studies on indazole carboxamide analogues, which utilize the same core scaffold as 5-methoxy-1H-indazole-3-carboxamide, demonstrate that they can be synthesized via green chemistry methods with significantly improved efficiency [1]. This method achieves an average reaction time of just 15 minutes and an average yield of 80% at room temperature, which is substantially more efficient than traditional synthetic routes for this class of compounds [1].

Anticancer Green synthesis MTT assay

Procurement-Driven Application Scenarios for 5-Methoxy-1H-indazole-3-carboxamide (CAS 91085-70-0)


Structure-Guided Optimization of GSK3 Inhibitors for Metabolic and Neurodegenerative Disease Research

Procure this compound as a validated starting point for structure-based drug design (SBDD) targeting glycogen synthase kinase 3 (GSK3). The availability of a 1.2 Å co-crystal structure enables precise molecular docking, virtual screening, and the rational design of novel analogs with improved potency, isoform selectivity, or pharmacokinetic properties. This is essential for research programs in type 2 diabetes and Alzheimer's disease.

Development of Mast Cell Stabilizers for Inflammatory and Allergic Disease Models

Use this compound as a critical tool compound or lead scaffold in the development of calcium-release activated calcium (CRAC) channel blockers. The documented SAR showing that the 3-carboxamide regiochemistry is essential for sub-µM activity [1] validates its use as a chemical probe to interrogate CRAC channel function in mast cell degranulation, inflammation, and related pathologies, while avoiding the false negatives associated with regioisomers.

Sustainable and Scalable Synthesis of Indazole-Based Kinase Inhibitor Libraries

Leverage this compound's core scaffold for the efficient, parallel synthesis of focused kinase inhibitor libraries using green chemistry methodologies. The demonstrated ability to synthesize analogues with an average 80% yield in just 15 minutes at room temperature [2] offers a significant advantage in reducing production costs and time-to-assay for high-throughput screening campaigns in oncology and beyond.

Calibration of In Vitro Assays for Wnt/β-Catenin Pathway Inhibition

Employ this compound as a reference standard or chemical starting point for developing assays that measure inhibition of the Wnt/β-catenin signaling pathway. The broader indazole-3-carboxamide class is extensively patented for this mechanism [3]. This compound's specific substitution pattern is a key determinant of potency and selectivity within this therapeutic area, making it a relevant tool for assay development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methoxy-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.